1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Catalog No.
S671672
CAS No.
15629-92-2
M.F
C27H28Cl2NiP2+2
M. Wt
542 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(diphenylphosphino)propane nickel(II) chlor...

CAS Number

15629-92-2

Product Name

1,3-Bis(diphenylphosphino)propane nickel(II) chloride

IUPAC Name

dichloronickel;3-diphenylphosphanylpropyl(diphenyl)phosphane

Molecular Formula

C27H28Cl2NiP2+2

Molecular Weight

542 g/mol

InChI

InChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2

InChI Key

ZBQUMMFUJLOTQC-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ni]Cl

Catalyst in Organic Synthesis

,3-Bis(diphenylphosphino)propane nickel(II) chloride, commonly abbreviated as NiCl2(dppp), is a coordination complex that finds application as a catalyst in various organic reactions. Its effectiveness stems from its ability to bind to small organic molecules and activate them for subsequent transformations.

NiCl2(dppp) is particularly useful in cross-coupling reactions, which form new carbon-carbon bonds between two different organic fragments. These reactions are fundamental in organic synthesis, enabling the construction of complex molecules from simpler building blocks.

Several studies have documented the use of NiCl2(dppp) in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction joins an aryl or vinyl boronic acid with an organic halide.
  • Kumada-Corriu coupling: This reaction couples a Grignard reagent with an organic halide.
  • Negishi coupling: This reaction couples an organozinc compound with an organic halide.

Research into Catalyst Development and Improvement

NiCl2(dppp) serves as a valuable platform for research aimed at developing new and improved catalysts. Its well-defined structure and catalytic activity allow scientists to understand the factors influencing its performance and make targeted modifications.

Research efforts in this area involve:

  • Ligand modification: Replacing or altering the diphenylphosphino groups bound to the nickel center can influence the catalyst's activity and selectivity.
  • Reaction condition optimization: Exploring different reaction parameters, such as temperature, solvent, and additives, can improve the efficiency and yield of NiCl2(dppp)-catalyzed reactions.

GHS Hazard Statements

Aggregated GHS information provided by 115 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (34.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (98.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (93.04%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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